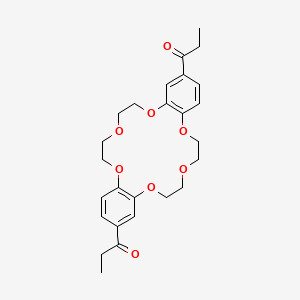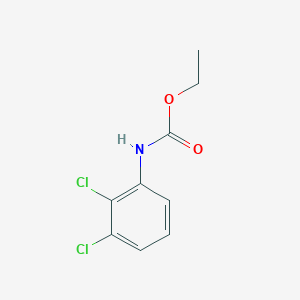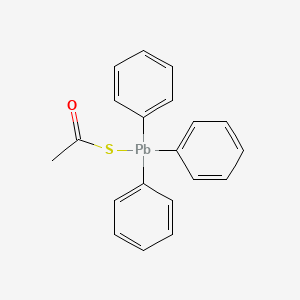
1,2,4,5-Tetrabromo-3,6-diiodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrabromo-3,6-diiodobenzene is a halogenated aromatic compound with the molecular formula C6Br4I2. It is characterized by the presence of four bromine atoms and two iodine atoms attached to a benzene ring. This compound is known for its high molecular weight of 645.49 g/mol and its significant density of 3.254 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrabromo-3,6-diiodobenzene typically involves the halogenation of benzene derivatives. One common method is the bromination and iodination of benzene rings under controlled conditions. The reaction is carried out in the presence of halogenating agents such as bromine and iodine, often in the presence of a catalyst or under UV light to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrabromo-3,6-diiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce polyaromatic compounds .
Scientific Research Applications
1,2,4,5-Tetrabromo-3,6-diiodobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrabromo-3,6-diiodobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect the structure and function of biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrabromo-3,6-dimethylbenzene: Similar in structure but with methyl groups instead of iodine atoms.
1,4-Diiodobenzene: Contains only iodine atoms and lacks bromine atoms.
2,3,5,6-Tetrabromo-1,4-dichlorobenzene: Contains chlorine atoms instead of iodine.
Uniqueness
1,2,4,5-Tetrabromo-3,6-diiodobenzene is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties and reactivity. This combination of halogens allows for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C6Br4I2 |
|---|---|
Molecular Weight |
645.49 g/mol |
IUPAC Name |
1,2,4,5-tetrabromo-3,6-diiodobenzene |
InChI |
InChI=1S/C6Br4I2/c7-1-2(8)6(12)4(10)3(9)5(1)11 |
InChI Key |
BBVSIFOHIBGTHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)Br)Br)I)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967236.png)
![2-[(5E)-6-oxo-5-(4-propoxybenzylidene)-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11967247.png)



![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11967272.png)




![4-(3-{[4-(Acetylamino)phenyl]sulfonyl}-2,3-dihydro-1h-imidazo[4,5-b]quinoxalin-1-yl)benzoic acid](/img/structure/B11967282.png)



